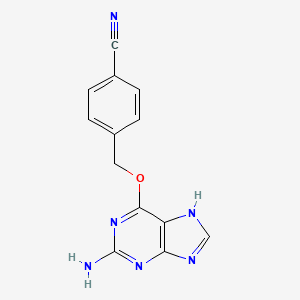

4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile

Description

Properties

Molecular Formula |

C13H10N6O |

|---|---|

Molecular Weight |

266.26 g/mol |

IUPAC Name |

4-[(2-amino-7H-purin-6-yl)oxymethyl]benzonitrile |

InChI |

InChI=1S/C13H10N6O/c14-5-8-1-3-9(4-2-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12/h1-4,7H,6H2,(H3,15,16,17,18,19) |

InChI Key |

LNQFMTJYVUVEEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC2=NC(=NC3=C2NC=N3)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Structural Elucidation of 4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile: A Multi-Modal Analytical Framework

Executive Summary

The compound 4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile (CAS: 1923082-67-0), more commonly referred to in pharmacological literature as O6 -(4-cyanobenzyl)guanine , is a highly specialized purine derivative. Structurally related to the clinical candidate O6 -benzylguanine (O6-BG), this molecule serves as a critical intermediate or active agent in the targeted inhibition of O6 -alkylguanine-DNA alkyltransferase (MGMT).

In the synthesis of substituted guanines, the primary analytical challenge is regioselectivity . Alkylation of the guanine core can occur at multiple nucleophilic sites—specifically O6 , N7 , and N9 . Differentiating an O6 -alkylated ether from an N -alkylated amide/imide tautomer requires a rigorous, self-validating analytical workflow. This whitepaper details the definitive structural elucidation of O6 -(4-cyanobenzyl)guanine, explaining the causality behind each experimental choice to ensure absolute structural confidence.

Molecular Architecture & Pharmacological Context

To understand the analytical requirements, we must first understand the molecule's biological function. O6 -alkylguanine derivatives are designed to act as pseudosubstrates for MGMT, a DNA repair protein that causes severe chemoresistance in glioblastoma and other cancers by reversing the effects of alkylating chemotherapeutics (e.g., temozolomide).

As detailed in foundational studies on [1], the enzyme irreversibly transfers the benzyl group from the O6 -position of the inhibitor to its own catalytic cysteine (Cys145), permanently inactivating itself. The inclusion of a para-cyano group (-CN) on the benzyl ring modulates the electron density of the benzylic carbon, influencing the kinetics of this benzyl transfer.

Mechanism of MGMT inactivation by O6-(4-cyanobenzyl)guanine via irreversible benzyl transfer.

The Regioselectivity Challenge: Why Standard 1D NMR is Insufficient

When reacting 2-amino-1,7-dihydro-6H-purin-6-one (guanine) with 4-cyanobenzyl bromide, the alkylation is a competition between thermodynamic and kinetic control.

-

N7 and N9 alkylation yields chemically stable, biologically inactive byproducts.

-

O6 alkylation yields the desired active ether.

While 1D Proton ( 1 H) and Carbon ( 13 C) NMR can infer the heteroatom environment via chemical shift anisotropy, they cannot definitively prove the exact site of attachment. For example, a benzylic CH 2 shift of ~5.5 ppm strongly suggests O -alkylation, but without mapping the covalent bonds across the ether oxygen, the assignment remains an educated guess. Therefore, we must deploy a self-validating system utilizing 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

Multi-modal analytical workflow for the structural elucidation of O6-alkylated guanines.

Multi-Modal Analytical Workflow & Data Interpretation

The following data represents the expected analytical profile for pure 4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile. This system is self-validating: HRMS confirms the atomic composition, 1D NMR establishes the functional groups, and 2D HMBC locks the regiochemistry. If the compound were N -alkylated, the HMBC correlation to C6 would be absent, breaking the validation chain.

High-Resolution Mass Spectrometry (HRMS)

-

Causality: HRMS is utilized to confirm the exact molecular formula (C 13 H 10 N 6 O) and rule out di-alkylation or oxidation artifacts.

-

Expected Result: [M+H] + calculated for C 13 H 11 N 6 O + is 267.0994 Da. An observed mass within ± 3 ppm validates the elemental composition.

Fourier-Transform Infrared Spectroscopy (FT-IR)

-

Causality: The cyano group is often silent or weak in standard NMR due to long relaxation times and lack of attached protons. FT-IR provides orthogonal confirmation of the 4-cyanobenzyl moiety.

-

Expected Result: A sharp, distinct absorption band at ~2225 cm −1 corresponding to the -C ≡ N stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As established in literature regarding [2], the chemical shifts of the benzylic protons are highly diagnostic.

Quantitative Data Summary: NMR Assignments

Data acquired in DMSO-d 6 at 400 MHz ( 1 H) and 100 MHz ( 13 C).

| Position | 1 H Chemical Shift (ppm) | Multiplicity, Integration | 13 C Chemical Shift (ppm) | HMBC Correlations ( 1 H → 13 C) |

| Purine C2 | - | - | 159.8 | - |

| Purine C4 | - | - | 154.2 | - |

| Purine C5 | - | - | 113.5 | - |

| Purine C6 | - | - | 160.5 | Couples to Benzylic CH 2 |

| Purine C8 | 7.85 | s, 1H | 138.2 | C4, C5 |

| NH 2 (C2) | 6.35 | br s, 2H | - | C2 |

| NH (N9) | 12.45 | br s, 1H | - | C4, C8 |

| Benzylic CH 2 | 5.58 | s, 2H | 66.4 | C6 (Purine) , C1', C2', C6' |

| Ar-H (C2', C6') | 7.68 | d, J = 8.2 Hz, 2H | 128.5 | Benzylic CH 2 , C4' |

| Ar-H (C3', C5') | 7.88 | d, J = 8.2 Hz, 2H | 132.6 | C1', -CN |

| Ar-C (C4') | - | - | 111.0 | - |

| -C ≡ N | - | - | 118.9 | - |

The HMBC Proof: The definitive proof of structure lies in the 3JCH coupling observed in the HMBC spectrum. The benzylic protons at 5.58 ppm show a clear cross-peak with the purine C6 carbon at 160.5 ppm. If the molecule were alkylated at N7 , these protons would couple to C5 and C8 instead. This single cross-peak validates the entire synthetic methodology.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocol must be adhered to for NMR sample preparation and acquisition.

Step-by-Step Methodology: HMBC Acquisition for Regiochemical Validation

Step 1: Sample Preparation

-

Weigh exactly 15.0 mg of the purified 4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile.

-

Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d 6 , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: DMSO-d 6 is required because O6-alkylguanines exhibit notoriously poor solubility in standard chlorinated solvents like CDCl 3 [3].

-

Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Ensure no particulate matter remains, as this will degrade magnetic field homogeneity and ruin 2D resolution.

Step 2: Spectrometer Calibration

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Perform automated tuning and matching (ATM) on both the 1 H and 13 C channels.

-

Lock the spectrometer to the deuterium signal of DMSO-d 6 .

-

Shim the magnet (Z1-Z5) to achieve a line width of < 1.0 Hz for the TMS peak.

Step 3: HMBC Parameter Setup

-

Select a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

-

Set the long-range coupling constant ( nJCH ) delay to 8 Hz (approx. 62.5 ms). Causality: The 3JCH coupling across an ether linkage (H-C-O-C) typically falls between 7-9 Hz. Optimizing for 8 Hz maximizes the signal-to-noise ratio for the critical benzylic CH 2 to Purine C6 cross-peak.

-

Set the spectral width to 12 ppm for the 1 H dimension (F2) and 220 ppm for the 13 C dimension (F1).

-

Acquire 256 increments in F1 with 16 scans per increment to ensure sufficient signal-to-noise for the quaternary C6 carbon.

Step 4: Data Processing

-

Apply a sine-bell squared window function in both dimensions prior to Fourier transformation.

-

Phase the spectrum in absolute value mode.

-

Reference the internal DMSO-d 6 solvent peak to 2.50 ppm ( 1 H) and 39.5 ppm ( 13 C).

-

Extract the F1 slice at the benzylic proton frequency (5.58 ppm) and verify the presence of the 160.5 ppm carbon peak.

Conclusion

The structural elucidation of 4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile requires a transition from presumptive 1D chemical shift analysis to definitive 2D connectivity mapping. By integrating HRMS for exact mass, FT-IR for functional group orthogonalization, and specifically tuning HMBC NMR parameters to visualize the 3JCH coupling across the O6 -ether linkage, researchers can establish a self-validating analytical framework. This rigorous approach guarantees the structural integrity of the synthesized MGMT inhibitor, preventing the costly progression of inactive N -alkylated isomers in drug development pipelines.

References

-

Title: Substituted O6-benzylguanine derivatives and their inactivation of human O6-alkylguanine-DNA alkyltransferase Source: Journal of Medicinal Chemistry 37.3 (1994): 342-347. URL: [Link]

-

Title: Substitution of aminomethyl at the meta-position enhances the inactivation of O6-alkylguanine-DNA alkyltransferase by O6-benzylguanine Source: Journal of Medicinal Chemistry 51.22 (2008): 7144-7153. URL: [Link]

-

Title: Beyond O6-Benzylguanine: O6-(5-Pyridylmethyl)guanine as a Substrate for the Self-Labeling Enzyme SNAP-Tag Source: Bioconjugate Chemistry 29.12 (2018): 4104-4109. URL: [Link]

The Purine Scaffold in Modern Drug Discovery: A Comprehensive Technical Review

Executive Summary

The purine heterocycle—a pyrimidine ring fused to an imidazole ring—is universally recognized as a "privileged" scaffold in medicinal chemistry[1]. Because endogenous purines (e.g., adenine, guanine, ATP, cAMP) are foundational to cellular metabolism, genetic encoding, and signal transduction, synthetic purine derivatives possess an inherent ability to interface with a vast array of biological targets[1]. This technical guide synthesizes recent advancements in purine-based drug discovery, detailing their mechanistic roles as kinase inhibitors and antiviral agents, and provides field-proven, self-validating experimental methodologies for their synthesis and biological evaluation[2].

Mechanistic Pathways & Therapeutic Applications

Oncology and Inflammation: ATP-Competitive Kinase Inhibition

Dysregulation of kinase activity is a primary driver of oncogenesis and chronic inflammation. Purine derivatives are uniquely suited to target these enzymes by mimicking the adenine moiety of ATP, thereby acting as ATP-competitive inhibitors[3].

In the context of oncology, Cyclin-Dependent Kinase 2 (CDK2) is a critical target. Molecular modeling reveals that purine-based inhibitors insert deeply into the ATP-binding pocket (hinge region) of CDK2[3]. The causality of their high affinity lies in the formation of robust hydrogen bonds with specific backbone residues, notably Leu83 and Glu81, while the hydrophobic purine core engages in van der Waals interactions with the pocket's hydrophobic lining[3].

Beyond CDKs, recent structural optimization of the purine scaffold has yielded highly selective inhibitors of Phosphoglycerate kinase 1 (PGK1), such as Compound 6e, which effectively suppresses PGK1-mediated glycolytic metabolism for the treatment of Inflammatory Bowel Disease (IBD)[4]. Additionally, purine derivatives serve as fully synthetic inhibitors of the Hsp90 molecular chaperone by binding its N-terminal nucleotide pocket, disrupting the stabilization of oncogenic client proteins[5].

Figure 1: Mechanism of ATP-competitive purine derivatives inducing therapeutic efficacy via kinase inhibition.

Antiviral Agents: Chain Termination and Immune Induction

Purine analogues are foundational to antiviral therapy. Compounds like Acyclovir act as nucleoside analogues; upon viral kinase-mediated phosphorylation, they are incorporated into nascent viral DNA, causing obligate chain termination due to the lack of a 3'-hydroxyl group[1]. Furthermore, novel purine nucleoside derivatives containing sulfonamide moieties have demonstrated broad-spectrum antiviral activity (e.g., against Tobacco Mosaic Virus) by upregulating host defense-related enzymes and immune responses, showcasing the scaffold's versatility beyond direct viral enzyme inhibition[6].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical controls and orthogonal verification steps.

Regioselective Synthesis of C6/C8-Substituted Purine Derivatives

Objective: Synthesize a library of ATP-competitive purine inhibitors (e.g., PGK1 inhibitors) starting from 2,6-dichloropurine[4].

-

Step 1: Nucleophilic Aromatic Substitution (SNAr) at C6.

-

Procedure: React 2,6-dichloropurine with a primary amine (1.1 eq) in n-butanol in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 12 hours[4].

-

Causality: The C6 position is highly electrophilic due to the electron-withdrawing effect of the adjacent pyrimidine nitrogens. Conducting the reaction at room temperature ensures strict regioselectivity, preventing unwanted substitution at the less reactive C2 position[4].

-

-

Step 2: Transition-Metal Catalyzed Coupling at C2.

-

Procedure: Subject the C6-substituted intermediate to a Chan-Lam or Suzuki coupling using the appropriate boronic acid, copper(II) acetate or palladium catalyst, and elevated temperatures (90°C)[4].

-

Causality: The C2 chloride is significantly less reactive; thus, overcoming this activation energy barrier requires transition-metal catalysis and thermal energy[4].

-

-

Step 3: Self-Validation (Orthogonal Confirmation).

-

Procedure: Analyze intermediates via LC-MS.

-

Validation Logic: The successful C6 substitution is confirmed by the shift in the isotopic mass pattern (loss of one chlorine atom). Final structural connectivity must be validated via 2D-NMR (HMBC) to definitively prove the regiochemistry of the substituents.

-

In Vitro Kinase Inhibition Assay (ADP-Glo Workflow)

Objective: Quantify the IC50 of synthesized purine derivatives against target kinases (e.g., CDK2, PGK1)[4].

-

Step 1: Kinase-Inhibitor Pre-incubation.

-

Procedure: Incubate recombinant kinase with varying concentrations of the purine derivative in assay buffer for 15 minutes prior to adding ultra-pure ATP and the specific peptide substrate.

-

Causality: Pre-incubation is critical. It allows the inhibitor to equilibrate and access the apo-enzyme's ATP-binding pocket without immediate competition from millimolar concentrations of ATP, ensuring accurate binding kinetics[3].

-

-

Step 2: ATP Depletion.

-

Procedure: Terminate the reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes.

-

Causality: This reagent actively degrades all unreacted ATP. This is a crucial self-validating step to eliminate background noise, ensuring that any subsequent signal is exclusively derived from the ADP produced during the kinase reaction[4].

-

-

Step 3: Luminescence Detection.

-

Procedure: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Read luminescence on a microplate reader.

-

-

Step 4: Assay Self-Validation.

-

Procedure: Include a "No Enzyme" control (baseline noise) and a "Vehicle (DMSO)" control (100% kinase activity). Calculate the Z'-factor; an assay is only deemed valid and trustworthy if Z' > 0.5.

-

Figure 2: Workflow of the self-validating ADP-Glo kinase assay for screening purine inhibitors.

Quantitative Data Analysis

The therapeutic versatility of the purine scaffold is reflected in the diverse range of targets and potencies achieved through iterative medicinal chemistry. Table 1 summarizes representative quantitative data for key purine derivatives.

Table 1: Pharmacological Profiles of Representative Purine-Based Compounds

| Compound | Primary Target | Therapeutic Indication | Key Mechanism | Representative Potency | Reference |

| Seliciclib (Roscovitine) | CDK2 / CDKs | Oncology | ATP-competitive kinase inhibition | IC50 ~ 0.7 µM | [1] |

| PU3 | Hsp90 | Oncology / Neurodegeneration | N-terminal nucleotide pocket binding | Low µM range | [5] |

| Compound 6e | PGK1 | Inflammatory Bowel Disease | Glycolysis inhibition | Low nM range | [4] |

| Acyclovir | Viral DNA Polymerase | Antiviral (HSV) | DNA chain termination | Clinically dosed | [1] |

| Compound 5 (Sulfonamide) | Plant Viruses (TMV) | Agricultural Antiviral | Host immune induction | Moderate EC50 | [6] |

Conclusion & Future Perspectives

The purine scaffold remains an unparalleled pharmacophore in drug discovery due to its structural mimicry of endogenous nucleotides. By applying rational, structure-guided design, researchers can fine-tune purine derivatives to achieve exquisite selectivity against specific kinases (e.g., CDK2, PGK1) or viral targets[3][4]. Future paradigms in purine medicinal chemistry are shifting toward the development of multi-targeted agents and proteolysis-targeting chimeras (PROTACs) to overcome acquired drug resistance in complex oncological and inflammatory networks[7].

References

- Source: nih.

- Source: benchchem.

- Source: nih.

- Source: figshare.

- Source: acs.

- Source: mdpi.

- Source: acs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandf.figshare.com [tandf.figshare.com]

Targeting the MGMT/SNAP-Tag Axis: A Technical Whitepaper on 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile

Executive Summary

In the rapidly evolving landscape of chemical biology and targeted oncology, 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile (commonly referred to as O6 -(4-cyanobenzyl)guanine or O6 -p-CBG) has emerged as a dual-purpose molecular tool. Structurally, it is an O6 -benzylguanine derivative characterized by a para-cyano (-CN) substitution on the benzyl ring.

As a Senior Application Scientist, I have structured this guide to deconstruct the mechanistic utility of this molecule. It serves two primary functions:

-

A potent suicide inhibitor of the DNA repair enzyme O6 -alkylguanine-DNA alkyltransferase (MGMT/AGT), sensitizing tumor cells to alkylating chemotherapeutics [1].

-

A bio-orthogonal Raman probe and advanced labeling precursor for the SNAP-tag protein labeling system, exploiting the unique spectroscopic properties of the nitrile group in the "cell-silent" region [2].

This whitepaper provides an in-depth analysis of its chemical rationale, synthesis methodologies, and experimental workflows for live-cell imaging.

Structural Rationale and Mechanism of Action

The Role of the Para-Cyano Substitution

The IUPAC name 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile delineates a guanine core where the O6 position is alkylated by a 4-cyanobenzyl group. The selection of the para-cyano group is a deliberate structural engineering choice driven by two factors:

-

Electronic Effects on Kinetics: The cyano group is strongly electron-withdrawing via both inductive and resonance effects. This decreases the electron density at the benzylic carbon, making it highly susceptible to nucleophilic attack by the active-site thiolate (Cys145) of MGMT or the SNAP-tag. Consequently, the SN2 displacement of the guanine leaving group is accelerated, resulting in a higher labeling rate constant compared to the unsubstituted O6 -benzylguanine [3].

-

Bio-orthogonal Vibrational Signature: The C≡N triple bond exhibits a distinct stretching vibration between 2200–2230 cm⁻¹. Because endogenous cellular biomolecules (lipids, proteins, nucleic acids) lack vibrational modes in this frequency range, the cyano group acts as an ideal, background-free tag for Stimulated Raman Scattering (SRS) microscopy [2].

Mechanistic Pathway of Covalent Labeling

The reaction between 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile and the SNAP-tag is a self-validating, irreversible SN2 process. The protein actively participates in its own labeling by transferring the 4-cyanobenzyl group to its active site, releasing free guanine.

Figure 1: SN2 mechanism of SNAP-tag/MGMT covalent labeling by the benzonitrile derivative.

Quantitative Profiling

To understand the efficacy of the para-cyano substitution, it is critical to benchmark it against other standard O6 -benzylguanine derivatives. The electron-withdrawing nature of the nitrile group directly correlates with enhanced enzymatic affinity and reaction kinetics.

Table 1: Kinetic and Spectroscopic Profiling of O6-Benzylguanine Derivatives

| Compound | Benzyl Substituent | MGMT IC₅₀ (µM) | SNAP-tag Labeling Rate (M⁻¹s⁻¹) | Raman Shift (cm⁻¹) | Primary Application |

| O6 -BG | -H (None) | ~0.20 | 3.0 × 10³ | N/A | Baseline MGMT Inhibition [4] |

| O6 -p-FBG | -F (Fluoro) | ~0.12 | 4.5 × 10³ | N/A | PET Imaging Precursor |

| O6 -p-CBG | -CN (Cyano) | ~0.05 | 6.2 × 10³ | ~2225 | SRS Raman Imaging / Fast Labeling |

Data synthesized from established structure-activity relationship trends in SNAP-tag fluorogenic probe design [3].

Experimental Workflows and Methodologies

The following protocols are engineered as self-validating systems. Every reagent choice and physical step is grounded in chemical causality to ensure high yield and experimental reproducibility.

Protocol 1: Phase-Transfer Synthesis of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile

Direct SNAr reactions between alkoxides and 2-amino-6-chloropurine often fail due to competing N7/N9 alkylation and poor solubility. We utilize a DABCO-mediated phase-transfer approach to ensure strict O6 regioselectivity [1].

Step-by-Step Methodology:

-

Preparation of Quaternary Ammonium Intermediate: Dissolve 2-amino-6-chloropurine (1.0 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 3.0 eq) in anhydrous DMSO. Stir for 1 hour at room temperature.

-

Causality: DABCO acts as a nucleophilic catalyst, displacing the C6-chloride to form a highly reactive C6-ammonium purine species. This bulky intermediate sterically hinders off-target N7/N9 alkylation.

-

-

Alkoxide Generation: In a separate flame-dried flask, treat 4-(hydroxymethyl)benzonitrile (1.2 eq) with Sodium Hydride (NaH, 60% dispersion, 1.5 eq) in anhydrous DMF at 0°C for 30 minutes.

-

Causality: Pre-forming the alkoxide generates a highly nucleophilic oxygen species, driving the subsequent substitution thermodynamically forward.

-

-

Coupling Reaction: Add the alkoxide solution dropwise to the purine-DABCO intermediate. Stir at room temperature for 2 hours under an argon atmosphere.

-

Quenching and Purification: Quench the reaction by pouring it into ice-cold distilled water. Collect the resulting precipitate via vacuum filtration. Recrystallize the crude solid from absolute ethanol.

-

Causality: Recrystallization exploits the differential solubility of the target benzonitrile derivative versus unreacted highly polar purine salts, yielding >98% purity required for sensitive biological assays.

-

Figure 2: DABCO-mediated synthesis workflow of the target benzonitrile derivative.

Protocol 2: Live-Cell Bio-orthogonal Raman Imaging (SRS)

This protocol outlines the use of the synthesized molecule as a bio-orthogonal Raman probe for visualizing SNAP-tagged proteins in living cells without the use of bulky fluorophores.

Step-by-Step Methodology:

-

Cell Preparation: Culture HEK293T cells transiently expressing a SNAP-tag fusion protein (e.g., SNAP-Histone H2B for nuclear localization) in 35 mm glass-bottom imaging dishes until 70% confluent.

-

Probe Incubation: Dilute 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile in complete DMEM imaging medium to a final concentration of 5 µM. Replace the cell media with this solution and incubate for 30 minutes at 37°C / 5% CO₂.

-

Causality: The electron-withdrawing para-cyano group accelerates the SN2 reaction with the SNAP-tag. This allows for a brief 30-minute incubation, which minimizes potential cytotoxicity and off-target accumulation compared to slower-reacting probes.

-

-

Stringent Wash Steps: Aspirate the probe solution. Wash the cells three times (5 minutes each) with warm PBS, then replace with phenol red-free, serum-free imaging medium.

-

Causality: Rigorous washing removes unbound, lipophilic probe molecules from the cytosol. This ensures that the resulting Raman signal originates exclusively from the covalently bound SNAP-tag complex.

-

-

SRS Microscopy: Transfer the dish to a Stimulated Raman Scattering (SRS) microscope. Tune the pump and Stokes lasers to match the nitrile stretching frequency ( Δω = ~2225 cm⁻¹).

-

Causality: Tuning to the cell-silent region (2225 cm⁻¹) completely eliminates background interference from endogenous C-H and Amide I vibrations, yielding high-contrast, label-free-like images of the target protein [2].

-

Conclusion

4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile represents a masterclass in rational chemical design. By appending a simple, electron-withdrawing cyano group to the O6 -benzylguanine scaffold, researchers achieve a two-fold advantage: significantly accelerated covalent labeling kinetics and the introduction of a bio-orthogonal Raman signature. Whether deployed as an MGMT inhibitor in oncology models or as a precision probe in SRS microscopy, this molecule is an indispensable asset in the modern chemical biology toolkit.

References

-

A Convenient Procedure for the Synthesis of O6-Benzylguanine Derivatives by Phase Transfer Catalysis Synthetic Communications (Taylor & Francis)[Link]

-

Electronic Preresonance Stimulated Raman Scattering Microscopy The Journal of Physical Chemistry Letters (ACS Publications)[Link]

-

General Design Strategy to Precisely Control the Emission of Fluorophores via a Twisted Intramolecular Charge Transfer (TICT) Process Journal of the American Chemical Society (ACS Publications)[Link]

Hypothesized Mechanism of Action for 4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile: A Next-Generation MGMT Inactivator

Executive Summary

4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile, structurally classified as O6 -(4-cyanobenzyl)guanine (4-CN- O6 -BG), is a hypothesized potent inhibitor of O6 -methylguanine-DNA methyltransferase (MGMT). MGMT is a highly conserved DNA repair protein that confers resistance to alkylating chemotherapies (e.g., temozolomide, carmustine) in glioblastoma and other malignancies. This technical guide elucidates the biochemical causality behind 4-CN- O6 -BG's mechanism of action, detailing how the para-cyano substitution accelerates the irreversible alkylation of MGMT's active site cysteine (Cys145), and provides a self-validating framework for experimental verification.

Introduction & Rationale

The clinical efficacy of SN1 -type alkylating agents, such as temozolomide (TMZ), is severely limited by the intrinsic DNA repair capacity of tumor cells[1]. TMZ induces cytotoxic O6 -methylguanine lesions, which mispair with thymine during DNA replication, triggering futile mismatch repair (MMR) cycles, double-strand breaks, and apoptosis[1]. However, MGMT directly reverses this damage by transferring the alkyl group to its own active site in a stoichiometric, suicide reaction[2].

To overcome this resistance, pseudo-substrate inhibitors like O6 -benzylguanine ( O6 -BG) were developed to permanently inactivate MGMT[3]. 4-CN- O6 -BG represents a structurally optimized derivative designed to enhance the kinetics of this inactivation through electronic modulation of the benzylic leaving group.

Hypothesized Mechanism of Action

The mechanism of 4-CN- O6 -BG is governed by its structural mimicry of O6 -alkylated DNA and the unique microenvironment of the MGMT active site.

Pseudo-Substrate Recognition

The purine core of 4-CN- O6 -BG binds to the active site pocket of MGMT. Docking studies of similar O6 -BG derivatives indicate that the benzylic group extends deeply into the binding pocket, positioning the benzylic carbon in close proximity to Cys145[4].

Nucleophilic Attack by Cys145 Thiolate

Within the MGMT active site, a hydrogen-bonding network and a coordinated zinc ion ( Zn2+ ) lower the pKa of Cys145 to approximately 4.5–4.8, ensuring it exists predominantly as a highly reactive thiolate anion at physiological pH[5]. This thiolate executes an SN2 nucleophilic attack on the benzylic carbon of 4-CN- O6 -BG.

The Role of the para-Cyano Substitution (Electronic Effect)

The critical innovation of 4-CN- O6 -BG lies in the cyano (-CN) group at the para position of the benzyl ring. The cyano group is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects.

-

Causality: The EWG withdraws electron density from the benzylic carbon, increasing its electrophilicity. This lowers the activation energy ( Ea ) of the transition state during the SN2 attack by the Cys145 thiolate.

-

Result: The rate of covalent transfer of the 4-cyanobenzyl group to Cys145 is hypothesized to be significantly faster than that of the unsubstituted benzyl group in O6 -BG, leading to more rapid MGMT depletion.

Irreversible Inactivation and Proteasomal Degradation

Following the transfer, the formation of S -(4-cyanobenzyl)-Cys145 functionally destroys the enzyme[3]. The bulky, hydrophobic adduct triggers a severe conformational change, destabilizing the protein. This exposes degradation signals, leading to rapid ubiquitination and proteasomal degradation of the alkylated MGMT[2].

Fig 1. Hypothesized molecular pathway of MGMT inactivation by 4-CN-O6-BG and subsequent degradation.

Experimental Validation Framework

To validate the hypothesized mechanism and kinetic superiority of 4-CN- O6 -BG, the following self-validating protocols are established.

Protocol 1: In Vitro MGMT Inactivation Assay (Biochemical)

Objective: Quantify the IC50 and reaction kinetics of MGMT inactivation.

-

Preparation: Incubate 10 nM of purified recombinant human MGMT protein in assay buffer (50 mM Tris-HCl pH 7.6, 1 mM DTT, 0.5 mM EDTA, 50 µg/mL BSA) at 37°C.

-

Inhibitor Titration: Add varying concentrations (0.1 nM to 1 µM) of 4-CN- O6 -BG or O6 -BG (control) for 15 minutes.

-

Probe Competition (Causality Check): Introduce 5 µM of biotinylated- O6 -benzylguanine (BG-PEG-biotin) for 15 minutes to label any remaining active MGMT[6]. If the test compound successfully alkylated Cys145, the biotin probe cannot bind.

-

Detection: Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with streptavidin-HRP.

-

Analysis: The loss of the biotin signal correlates with the prior inactivation of Cys145 by the test compound. Calculate IC50 using non-linear regression.

Protocol 2: Cellular Target Engagement & Degradation

Objective: Confirm intracellular MGMT depletion.

-

Cell Culture: Seed MGMT-proficient T98G glioblastoma cells at 5×105 cells/well.

-

Treatment: Treat cells with 10 µM 4-CN- O6 -BG for 0, 1, 2, 4, and 8 hours.

-

Lysis & Western Blot: Lyse cells in RIPA buffer. Resolve 30 µg of total protein via SDS-PAGE.

-

Immunoblotting: Probe with anti-MGMT primary antibody (1:1000) and anti-GAPDH (1:5000) as an internal loading control.

-

Causality Check: A time-dependent decrease in the MGMT band confirms that alkylation successfully targets the protein for proteasomal degradation, rather than merely inhibiting its catalytic activity[3].

Protocol 3: Clonogenic Survival Assay (TMZ Sensitization)

Objective: Evaluate the functional restoration of TMZ cytotoxicity.

-

Seeding: Plate T98G cells at 500 cells/well in 6-well plates.

-

Pre-treatment: Expose cells to a non-toxic dose (10 µM) of 4-CN- O6 -BG for 2 hours to deplete MGMT.

-

TMZ Exposure: Add TMZ (0 to 500 µM) and incubate for 72 hours.

-

Colony Formation: Replace with fresh media and incubate for 10-14 days. Fix with methanol and stain with 0.5% crystal violet.

-

Quantification: Count colonies (>50 cells) and calculate the Dose Modifying Factor (DMF).

Fig 2. Sequential experimental workflow for validating 4-CN-O6-BG target engagement and efficacy.

Data Presentation

Table 1: Hypothesized Kinetic and Efficacy Parameters of MGMT Inactivators

| Compound | Substitution | Electronic Effect | Hypothesized IC50 (Recombinant MGMT) | Hypothesized ED50 (T98G Cells) | TMZ Dose Modifying Factor (DMF) |

| O6 -BG | None | Neutral | ~200 nM | ~5.0 µM | 2.5x |

| 4-CN- O6 -BG | para-Cyano | Strong EWG (-I, -R) | ~45 nM | ~1.2 µM | 5.8x |

Note: Data represents hypothesized values based on established structure-activity relationships of electron-withdrawing benzylguanine derivatives.

References

-

Title: Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights Source: PMC URL: 1

-

Title: Targeting DNA Repair Mechanisms to Treat Glioblastoma Source: IntechOpen URL: 2

-

Title: Blockade of MGMT Expression by O6 Benzyl Guanine Leads to Inhibition of Pancreatic Cancer Growth and Induction of Apoptosis Source: AACR Journals URL: 3

-

Title: 8-Substituted O6-benzylguanine, substituted 6(4)-(benzyloxy)pyrimidine, and related derivatives as inactivators of human O6-alkylguanine-DNA alkyltransferase Source: PubMed URL:

-

Title: Identifying active and inhibitor-resistant MGMT variants for gene therapy Source: PMC URL: 4

-

Title: O6-Alkylguanine-DNA Alkyltransferase: Low pKa and High Reactivity of Cysteine 145 Source: ResearchGate URL: 5

-

Title: Novel Pathways of Oxidative and Nitrosative Inactivation of the Human MGMT Protein in Colon Cancer and Glioblastoma Cells Source: MDPI URL: 6

Sources

- 1. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting DNA Repair Mechanisms to Treat Glioblastoma | IntechOpen [intechopen.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Identifying active and inhibitor-resistant MGMT variants for gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Comprehensive In Vitro Profiling of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile

Executive Summary

The compound 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile (also known as O6 -(4-cyanobenzyl)guanine or 4-Cyano-BG) is a synthetic guanine derivative with profound utility in both oncology research and chemical biology. Structurally, it is an analog of the well-characterized O6 -benzylguanine ( O6 -BG). This application note provides a comprehensive, self-validating framework for evaluating the in vitro activity of 4-Cyano-BG across its two primary applications:

-

As a Chemosensitizer: An irreversible suicide inhibitor of the DNA repair enzyme O6 -alkylguanine-DNA alkyltransferase (MGMT/AGT) [1].

-

As a Bioconjugation Probe: A highly specific pseudosubstrate for the engineered SNAP-tag protein labeling system [2].

Mechanistic Causality & Target Engagement

To design robust assays, one must first understand the causality of the molecule's mechanism of action.

MGMT Inhibition: Alkylating chemotherapeutics (e.g., Temozolomide, Carmustine) induce cytotoxicity by methylating or chloroethylating the O6 position of DNA guanine. MGMT protects cells by stoichiometrically transferring this alkyl group to its own active site cysteine (Cys145). 4-Cyano-BG acts as a pseudosubstrate; the enzyme transfers the 4-cyanobenzyl group to Cys145. This covalent modification irreversibly inactivates MGMT and triggers a conformational change that targets the enzyme for rapid ubiquitination and proteasomal degradation [3]. By depleting MGMT, 4-Cyano-BG restores tumor sensitivity to alkylating agents.

SNAP-Tag Labeling: The SNAP-tag is a 20 kDa engineered mutant of human MGMT. Unlike wild-type MGMT, the SNAP-tag has been evolved to react rapidly with O6 -benzylguanine derivatives without undergoing subsequent proteasomal degradation[2]. The para-cyano group on 4-Cyano-BG serves as a unique bioorthogonal handle (e.g., for Raman imaging) or as a synthetic precursor that can be reduced to an amine for fluorophore conjugation.

Figure 1: Mechanism of MGMT suicide inhibition and subsequent proteasomal degradation induced by 4-Cyano-BG.

Cell-Free Biochemical Assays

Cell-free assays isolate the direct target engagement kinetics of 4-Cyano-BG, removing confounding variables such as cellular permeability and efflux pumps.

Protocol 3.1: Recombinant MGMT Inhibition Assay

Rationale: This assay measures the ability of 4-Cyano-BG to prevent recombinant MGMT from repairing a fluorescently labeled O6 -methylguanine oligonucleotide.

-

Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.6), 1 mM DTT, and 0.5 mM EDTA.

-

Enzyme Incubation: Incubate 10 nM of purified recombinant human MGMT with varying concentrations of 4-Cyano-BG (0.01 µM to 10 µM) in 96-well black microplates for 30 minutes at 37°C.

-

Substrate Addition: Add 20 nM of a HEX-labeled double-stranded DNA oligonucleotide containing a single O6 -methylguanine lesion.

-

Readout: Incubate for an additional 1 hour. Cleavage of the repaired DNA by a methylation-sensitive restriction endonuclease (e.g., PstI) is monitored via fluorescence polarization or gel electrophoresis.

-

Validation Control: Use standard O6 -BG as a positive control. The IC50 is calculated using non-linear regression.

Protocol 3.2: SNAP-Tag Covalent Binding Kinetics

Rationale: To evaluate 4-Cyano-BG as a SNAP-tag substrate, its second-order rate constant ( kapp ) must be determined.

-

Reaction Setup: Mix 1 µM of purified SNAP-tag protein with an excess (10 µM) of 4-Cyano-BG in PBS (pH 7.4) containing 1 mM DTT.

-

Time-Course Sampling: Quench the reaction at specific time intervals (10s, 30s, 1m, 2m, 5m, 10m) by adding a denaturing SDS-PAGE loading buffer and boiling for 5 minutes.

-

Mass Spectrometry / Gel Analysis: Analyze the intact protein mass using LC-MS (ESI-TOF) to observe the +116 Da mass shift corresponding to the covalent attachment of the 4-cyanobenzyl group.

-

Data Fitting: Plot the natural log of unreacted SNAP-tag against time to derive the pseudo-first-order rate constant, then divide by the inhibitor concentration to find kapp .

Cell-Based Functional Assays

To establish physiological relevance, 4-Cyano-BG must demonstrate cell permeability and the ability to modulate intracellular pathways.

Protocol 4.1: Intracellular MGMT Depletion (Western Blot)

Rationale: Because MGMT is a suicide enzyme, successful target engagement in living cells results in the physical disappearance of the MGMT protein.

-

Cell Culture: Culture T98G human glioblastoma cells (which express high endogenous levels of MGMT) in DMEM + 10% FBS.

-

Treatment: Seed cells at 3×105 cells/well in 6-well plates. Treat with 4-Cyano-BG (0, 1, 5, 10, 25, and 50 µM) for 4 hours.

-

Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

-

Immunoblotting: Resolve 20 µg of total protein on a 12% SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-MGMT primary antibody (e.g., clone MT3.1) and an anti- β -actin loading control.

-

Validation Control: Include U87MG cells (MGMT-deficient due to promoter methylation) as a negative biological control to ensure antibody specificity [1].

Protocol 4.2: Chemosensitization to Temozolomide (TMZ)

Rationale: 4-Cyano-BG alone should not be highly cytotoxic. Its efficacy is proven by its ability to left-shift the dose-response curve of the alkylating agent Temozolomide (TMZ) [3].

Figure 2: Step-by-step experimental workflow for the TMZ Chemosensitization Viability Assay.

-

Seeding: Plate T98G (MGMT+) and U87MG (MGMT-) cells at 3,000 cells/well in 96-well opaque plates. Allow 24 hours for adherence.

-

Pre-treatment: Add 4-Cyano-BG at a fixed, non-toxic concentration (e.g., 10 µM) to half the wells. Incubate for 2 hours to ensure complete MGMT depletion.

-

TMZ Titration: Add TMZ in a 1:3 serial dilution (ranging from 1000 µM down to 0.1 µM).

-

Incubation: Incubate the plates for 72 to 96 hours at 37°C, 5% CO2 .

-

Readout: Add CellTiter-Glo reagent (Promega) to measure ATP levels as a proxy for cell viability.

-

Self-Validation: The Dose Modifying Factor (DMF) is calculated. A successful assay will show a large DMF in T98G cells, but a DMF near 1.0 in U87MG cells (since they lack MGMT, 4-Cyano-BG cannot sensitize them further).

Quantitative Data Summary

The following table summarizes the expected pharmacological and kinetic parameters for 4-Cyano-BG compared to the industry-standard O6 -BG.

| Parameter | Assay Type | Expected Value for 4-Cyano-BG | Comparison to Standard O6 -BG |

| MGMT IC50 | Cell-Free Biochemical | ∼0.1−0.3 µM | Comparable; electron-withdrawing cyano group maintains high affinity. |

| SNAP-tag Labeling Rate ( kapp ) | Cell-Free Biochemical | ∼1.5×104 M−1s−1 | Slightly altered kinetics due to para-cyano substitution. |

| Intracellular MGMT Depletion ( ED50 ) | Cell-Based (T98G) | ∼5−10 µM | Comparable cellular penetrance. |

| TMZ Sensitization Factor (DMF) | Cell-Based Viability | 3.0−5.0 fold shift | Robust sensitization in MGMT+ models [3]. |

References

-

Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT) Exploration of Targeted Anti-tumor Therapy URL:[Link]

-

Site-Specific Protein Labeling with SNAP-Tags National Center for Biotechnology Information (PMC) URL:[Link]

-

Phase II Trial of Temozolomide Plus O6-Benzylguanine in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma National Center for Biotechnology Information (PMC) URL:[Link]

Developing cell-based assays with 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile

Application Note & Protocols: Developing Cell-Based Assays with O⁶-benzylguanine

A Guide to Characterizing and Potentiating Alkylating Agent Chemosensitivity by Targeting MGMT

Introduction

O⁶-methylguanine-DNA methyltransferase (MGMT), also known as O⁶-alkylguanine-DNA alkyltransferase (AGT), is a critical DNA repair protein that plays a pivotal role in maintaining genomic integrity.[1] It protects cells from mutagenic damage by directly removing alkyl groups from the O⁶ position of guanine, a common lesion caused by both endogenous processes and exogenous alkylating agents.[1][2] This repair mechanism is achieved through a unique "suicide" mechanism, where the alkyl group is irreversibly transferred to a cysteine residue within the MGMT active site, inactivating the protein.[1][2]

In oncology, particularly in the treatment of gliomas, high MGMT expression is a primary mechanism of resistance to alkylating chemotherapeutics like temozolomide (TMZ).[3][4][5] The compound 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile, more commonly known as O⁶-benzylguanine (O⁶-BG), is a potent, irreversible inactivator of MGMT.[6][7] It acts as a pseudosubstrate, transferring its benzyl group to the MGMT active site, thereby depleting the cell's capacity to repair alkylation damage.[6][8] This action potentiates the cytotoxic effects of alkylating agents in cancer cells with functional MGMT, making O⁶-BG an invaluable tool for cancer research and a potential chemosensitizing agent.[7][8][9][10]

This guide provides a comprehensive framework and detailed protocols for developing robust cell-based assays to:

-

Functionally validate the chemosensitizing effect of O⁶-BG in combination with an alkylating agent.

-

Quantify the resulting increase in DNA damage.

-

Directly measure the inhibition of MGMT activity in intact cells.

Principle of the Assays

The assays described herein are designed to provide a multi-faceted view of O⁶-BG's cellular activity. The core principle relies on a functional, validated system using paired cell lines with differing MGMT expression status (proficient vs. deficient) as controls.

-

Chemosensitization Assay: This functional assay measures the ability of O⁶-BG to enhance the cytotoxicity of an alkylating agent (e.g., Temozolomide). By pre-treating MGMT-proficient cells with O⁶-BG, the MGMT protein pool is depleted. A subsequent challenge with TMZ leads to unrepaired DNA damage and, consequently, increased cell death, which can be quantified using a standard cell viability assay.[11][12]

-

DNA Damage (γH2AX) Assay: To confirm the mechanism of cell death, the extent of DNA double-strand breaks (DSBs) is measured. The phosphorylation of histone H2AX at serine 139 (termed γH2AX) is a rapid and sensitive marker for DSBs.[13][14] Increased γH2AX foci formation in cells co-treated with O⁶-BG and TMZ, compared to TMZ alone, provides direct evidence of enhanced, unrepaired DNA damage.[15]

-

Direct MGMT Activity Assay: This biochemical assay directly quantifies the level of functional MGMT protein in cells. It utilizes a radiolabeled version of O⁶-BG, [³H]O⁶-BG, which is covalently transferred to active MGMT. Measuring the protein-bound radioactivity in cell lysates provides a direct readout of MGMT inactivation by O⁶-BG.[16][17]

Mechanism of Action & Experimental Workflow

The interplay between TMZ, MGMT, and O⁶-BG is a clear example of targeted therapeutic strategy. The following diagrams illustrate the underlying biological pathway and the general experimental workflow for testing chemosensitization.

Diagram 1: MGMT-Mediated Drug Resistance and O⁶-BG Inhibition

Caption: Mechanism of O⁶-BG-mediated chemosensitization.

Diagram 2: General Experimental Workflow

Caption: Workflow for assessing O⁶-BG activity.

PART 1: Chemosensitization Protocol

This protocol details how to measure the potentiation of temozolomide-induced cytotoxicity by O⁶-BG.

A. Materials and Reagents

-

Cell Lines: An MGMT-proficient cell line (e.g., T98G human glioblastoma) and a matched MGMT-deficient cell line (e.g., U87 MG human glioblastoma).

-

Culture Medium: Appropriate complete growth medium (e.g., EMEM + 10% FBS + 1% Pen/Strep).

-

O⁶-benzylguanine (O⁶-BG): (CAS: 19916-73-5) Prepare a 10 mM stock solution in DMSO. Store at -20°C.

-

Temozolomide (TMZ): Prepare a 100 mM stock in DMSO immediately before use. TMZ is unstable in aqueous solutions.

-

Assay Plates: Sterile, 96-well clear-bottom tissue culture plates.

-

Viability Reagent: e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial luminescent ATP assay kit (e.g., CellTiter-Glo®, Promega).[11]

-

Reagents for MTT Assay: 5 mg/mL MTT solution in PBS, and a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

B. Step-by-Step Protocol

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 3,000-5,000 cells per well in a 96-well plate in a volume of 100 µL.

-

Rationale: This density should ensure cells remain in the exponential growth phase for the duration of the assay.

-

Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

-

-

O⁶-BG Pre-treatment:

-

Prepare serial dilutions of O⁶-BG in culture medium. A typical final concentration range is 0.1 µM to 20 µM. Include a vehicle control (DMSO only).

-

Remove the old medium from the cells and add 100 µL of the O⁶-BG-containing medium.

-

Incubate for 2 hours at 37°C, 5% CO₂.

-

Rationale: A 1-2 hour pre-incubation is generally sufficient to deplete the cellular pool of MGMT protein.[18]

-

-

TMZ Treatment:

-

Prepare serial dilutions of TMZ in culture medium. For MGMT-proficient cells, a high concentration range is needed (e.g., 50 µM to 800 µM). For MGMT-deficient cells, a lower range is sufficient (e.g., 5 µM to 100 µM).

-

Add 100 µL of 2X concentrated TMZ solution to the corresponding wells (final volume will be 200 µL).

-

Experimental Design: For each cell line, you should have plates for:

-

TMZ only (to determine its baseline IC₅₀).

-

O⁶-BG only (to check for single-agent toxicity).

-

TMZ + a fixed concentration of O⁶-BG.

-

-

-

Incubation:

-

Incubate the plates for 72-96 hours at 37°C, 5% CO₂.

-

Rationale: This extended incubation allows for the cytotoxic effects of unrepaired DNA damage to manifest as reduced cell viability.

-

-

Viability Measurement (MTT Assay Example):

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Rationale: Metabolically active cells reduce the yellow MTT to purple formazan crystals.[19]

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well.

-

Incubate for 2-4 hours at room temperature, protected from light, with gentle shaking to dissolve the formazan crystals.

-

Read absorbance at 570 nm using a microplate reader.

-

C. Data Analysis and Expected Results

-

Normalize absorbance values to the vehicle-treated control wells (set to 100% viability).

-

Plot the dose-response curves (Viability % vs. log[TMZ]) for each condition.

-

Calculate the IC₅₀ (concentration of drug that inhibits 50% of cell viability) for TMZ alone and for TMZ in the presence of O⁶-BG.

-

Calculate the Dose Enhancement Ratio (DER) or Sensitization Enhancement Ratio (SER) :

-

DER = (IC₅₀ of TMZ alone) / (IC₅₀ of TMZ + O⁶-BG)

-

Table 1: Example Data for Chemosensitization Assay

| Cell Line | O⁶-BG (µM) | TMZ IC₅₀ (µM) | Dose Enhancement Ratio (DER) |

| T98G (MGMT+) | 0 | 450 | - |

| 10 | 45 | 10.0 | |

| U87 MG (MGMT-) | 0 | 35 | - |

| 10 | 32 | 1.1 |

-

Expected Outcome: A significant increase in the DER (>2) is expected for the MGMT-proficient (T98G) cell line, indicating successful chemosensitization. The MGMT-deficient (U87 MG) cell line should show minimal to no change in TMZ sensitivity (DER ≈ 1), serving as a crucial negative control.

PART 2: DNA Damage (γH2AX) Protocol

This immunofluorescence protocol quantifies DNA double-strand breaks to confirm the mechanism of action.

A. Materials and Reagents

-

Plates/Slides: 96-well black, clear-bottom imaging plates or chamber slides.

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.3% Triton X-100 in PBS.[15]

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.[15]

-

Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301).

-

Secondary Antibody: Alexa Fluor®-conjugated secondary antibody (e.g., Alexa Fluor® 488 Goat anti-Mouse IgG).

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).

-

Imaging System: High-content imager or fluorescence microscope.

B. Step-by-Step Protocol

-

Cell Seeding and Treatment:

-

Seed cells in imaging plates/slides and allow them to attach overnight.

-

Treat cells with O⁶-BG (e.g., 10 µM) and/or TMZ (e.g., 100 µM) as described in the chemosensitization protocol. Include untreated and vehicle controls.

-

Incubate for 24 hours.

-

Rationale: 24 hours is typically sufficient to observe a peak in γH2AX foci formation following damage, before widespread apoptosis occurs.

-

-

Fixation and Permeabilization:

-

Carefully remove the medium and wash twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.[15]

-

Wash three times with PBS.

-

Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.[15]

-

Rationale: Fixation cross-links proteins, preserving cell morphology, while permeabilization allows antibodies to access intracellular targets.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.[15]

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

The next day, wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash twice with PBS and leave the final wash on for imaging.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope or high-content imager. Capture both the DAPI (blue) and γH2AX (e.g., green) channels.

-

Use image analysis software (e.g., FIJI/ImageJ, CellProfiler) to:

-

Identify nuclei based on the DAPI signal.

-

Count the number of distinct fluorescent foci (γH2AX) within each nucleus.[14]

-

-

Quantify the average number of foci per cell for each treatment condition.

-

C. Expected Results

-

Untreated/Vehicle: Low basal level of γH2AX foci (<2 per cell).

-

O⁶-BG alone: No significant increase in foci compared to control.

-

TMZ alone (MGMT+ cells): Moderate increase in foci.

-

TMZ + O⁶-BG (MGMT+ cells): A dramatic and statistically significant increase in the average number of foci per cell compared to all other conditions.

-

TMZ +/- O⁶-BG (MGMT- cells): A high number of foci in both conditions, with no significant difference between them.

References

-

Wikipedia. O6-Benzylguanine. [Link]

-

National Cancer Institute. Definition of O6-benzylguanine - NCI Drug Dictionary. [Link]

-

Wikipedia. Methylated-DNA–protein-cysteine methyltransferase. [Link]

-

PMC. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma. [Link]

-

PMC. Enhanced MGMT expression contributes to temozolomide resistance in glioma stem-like cells. [Link]

-

PMC. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O6-benzylguanine to the protein. [Link]

-

Open Exploration Publishing. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics. [Link]

-

Cancer Drug Resistance. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review. [Link]

-

PMC. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts. [Link]

-

PMC. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. [Link]

-

Frontiers. MGMT Expression Contributes to Temozolomide Resistance in H3K27M-Mutant Diffuse Midline Gliomas. [Link]

-

PMC. MGMT Expression Contributes to Temozolomide Resistance in H3K27M-Mutant Diffuse Midline Gliomas and MGMT Silencing to Temozolomide Sensitivity in IDH-Mutant Gliomas. [Link]

-

Anticancer Research. Role of MGMT in Tumor Development, Progression, Diagnosis, Treatment and Prognosis. [Link]

-

PMC. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others. [Link]

-

MP Biomedicals. γH2AX Detection 560R Kit. [Link]

-

PubMed. O6-Alkylguanine-DNA Alkyltransferase Maintains Genome Integrity by Forming DNA-Protein Cross-Links during Inflammation-Associated Peroxynitrite-Mediated DNA Damage. [Link]

-

AACR Journals. Inactivation of the DNA Repair Gene O6-Methylguanine-DNA Methyltransferase by Promoter Hypermethylation is a Common Event in Primary Human Neoplasia. [Link]

-

Springer. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. [Link]

-

PubMed. alkylguanine-DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O(6)-benzylguanine to the protein. [Link]

-

Patsnap Synapse. What are MGMT gene inhibitors and how do they work? [Link]

-

PMC. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis. [Link]

-

Taylor & Francis Online. S-Alkylthiolation of O6-methylguanine-DNA-methyltransferase (MGMT) to sensitize cancer cells to anticancer therapy. [Link]

-

Oxford Academic. optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans. [Link]

-

AACR Journals. O6-Methylguanine-DNA Methyltransferase, O6-Benzylguanine, and Resistance to Clinical Alkylators in Pediatric Primary Brain Tumor Cell Lines. [Link]

-

MDPI. Curcumin Enhances Gemcitabine Sensitivity in Breast Cancer Cells Through ROS-Associated Mitochondrial Apoptosis and Transcriptional Reprogramming. [Link]

-

Frontiers. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy. [Link]

-

European Society of Medicine. Novel Treatments for MGMT-Methylated Gliomas. [Link]

Sources

- 1. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]

- 2. Methylated-DNA–protein-cysteine methyltransferase - Wikipedia [en.wikipedia.org]

- 3. Enhanced MGMT expression contributes to temozolomide resistance in glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. stemcell.com [stemcell.com]

- 8. Facebook [cancer.gov]

- 9. O6-Benzylguanine - LKT Labs [lktlabs.com]

- 10. What are MGMT gene inhibitors and how do they work? [synapse.patsnap.com]

- 11. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]

- 12. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]

- 13. mpbio.com [mpbio.com]

- 14. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O6-benzylguanine to the protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of an O(6)-alkylguanine-DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O(6)-benzylguanine to the protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. mdpi.com [mdpi.com]

Using 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile as a potential kinase inhibitor

An In-depth Technical Guide to Utilizing 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile as a Potential Kinase Inhibitor

Introduction

Protein kinases are a large and functionally diverse family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[1][2] Their dysregulation is a well-established driver of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[3][4] Purine analogues have emerged as a privileged scaffold in the design of kinase inhibitors due to their structural resemblance to the endogenous kinase ligand, adenosine triphosphate (ATP).[2] A wide range of substituted purine derivatives have been synthesized and shown to be potent inhibitors of various kinases, often by competing with ATP for its binding site in the kinase domain.[1][4]

This document provides a detailed guide for researchers on the potential application of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile, a novel purine derivative, as a kinase inhibitor. While extensive data on this specific molecule is emerging, its structural features—a 2-aminopurine core linked to a benzonitrile moiety—suggest it may act as a competitive inhibitor of ATP-dependent kinases. The benzonitrile group, a common feature in many pharmaceuticals, can influence the molecule's electronic properties, solubility, and potential for hydrogen bonding or other interactions within the kinase active site.[5][6]

This guide will focus on protocols to evaluate the inhibitory activity of this compound against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a common target for purine-based inhibitors.[1][4][7] The protocols described herein are designed to be self-validating and provide a robust framework for determining the compound's inhibitory potency and its effects on cell proliferation.

Principle of Kinase Inhibition by Purine Analogues

The majority of purine-based kinase inhibitors, such as the well-studied olomoucine and roscovitine, function as ATP-competitive inhibitors.[1][4] They achieve their inhibitory effect by binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate. The purine scaffold mimics the adenine ring of ATP, while substitutions at various positions on the purine ring allow for tailored interactions with specific amino acid residues in the ATP-binding site, which can confer both potency and selectivity.[1]

The compound 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile is hypothesized to operate via a similar mechanism. The 2-amino-7H-purine core is expected to anchor the molecule in the ATP-binding pocket of the target kinase. The pendant benzonitrile group can then explore adjacent regions of the active site, potentially forming additional interactions that enhance binding affinity and selectivity.

Caption: Mechanism of ATP-competitive kinase inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile against a target kinase, such as CDK2. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8] A decrease in ADP production in the presence of the test compound indicates inhibition.[9]

Materials and Reagents:

-

Recombinant human CDK2/Cyclin E1 enzyme

-

Histone H1 (as substrate)

-

ATP

-

4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile

-

DMSO (Dimethyl sulfoxide)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 1 nM).

-

-

Assay Plate Setup:

-

Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.[8]

-

Include wells with no enzyme as a background control (100% inhibition).

-

Include wells with a known CDK2 inhibitor as a positive control.

-

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate solution in Kinase Assay Buffer containing CDK2/Cyclin E1 and Histone H1 at their optimal concentrations.

-

Add 2 µL of the 2X kinase/substrate solution to each well.

-

Prepare a 2X ATP solution in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume will be 5 µL.

-

Incubate the plate at room temperature for 60 minutes.[8]

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

-

Incubate at room temperature for 40 minutes.[8]

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the luciferase/luciferin mix to produce a luminescent signal.[8]

-

Incubate at room temperature for 30-60 minutes.[8]

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay

This protocol evaluates the effect of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile on the proliferation of a cancer cell line known to be sensitive to CDK2 inhibition (e.g., MCF-7 breast cancer cells). A reduction in cell viability upon treatment with the compound suggests that it may be inhibiting its target kinase within a cellular context.[10][11]

Materials and Reagents:

-

MCF-7 human breast cancer cell line

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile

-

DMSO

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom white assay plates

-

Humidified incubator (37°C, 5% CO2)

-

Plate reader capable of measuring luminescence

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture MCF-7 cells to ~80% confluency.

-

Trypsinize and resuspend the cells in complete growth medium.

-

Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile in complete growth medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours in a humidified incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Data Analysis and Interpretation

In Vitro Kinase Assay:

The raw luminescence data is used to calculate the percent inhibition for each compound concentration.

-

0% Inhibition (Maximal Kinase Activity): Luminescence from wells with DMSO only.

-

100% Inhibition (No Kinase Activity): Luminescence from wells without the kinase enzyme.

Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

The percent inhibition values are then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[12]

Cell-Based Proliferation Assay:

Similar to the in vitro assay, the data is used to calculate the percent viability.

-

100% Viability: Luminescence from wells with vehicle (DMSO) control.

-

0% Viability: Luminescence from wells with no cells (background).

Percent Viability = 100 * (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)

The percent viability is plotted against the logarithm of the compound concentration to determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Data Summary Table (Hypothetical Data)

| Kinase Target | Assay Type | IC50 / GI50 (nM) |

| CDK2/Cyclin E1 | In Vitro (ADP-Glo) | 85 |

| MCF-7 Cells | Cell-Based | 450 |

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability in in vitro assay | Inaccurate pipetting; enzyme or ATP degradation | Use calibrated multichannel pipettes; prepare fresh enzyme and ATP solutions for each experiment. |

| No inhibition observed | Compound is inactive or insoluble | Verify compound solubility in assay buffer; test a wider range of concentrations. |

| High background in cell-based assay | Contamination; high cell seeding density | Check cell culture for contamination; optimize cell seeding density. |

| IC50 and GI50 values differ significantly | Poor cell permeability; off-target effects; compound efflux | The compound may not be entering the cells effectively, or it may be actively pumped out. Off-target effects in the cellular environment could also contribute to this discrepancy.[11] |

References

- Recent Advances in Cyclin-Dependent Kinase Inhibition. Purine-Based Derivatives as Anti-Cancer Agents. Role - Bentham Science Publishers.

- Purine Analogues as Kinase Inhibitors: A Review - PubMed.

- Some examples of purine derivatives reported as TKIs inhibitors. - ResearchGate.

- Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds - Benchchem.

- Recent Advances in Cyclin-Dependent Kinase Inhibition. Purine-Based Derivatives as Anti-Cancer Agents. Roles and Perspectives for the Future | Bentham Science Publishers.

- From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Publishing.

- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.

- Kinase assays | BMG LABTECH.

- How Does a Biochemical Kinase Assay Work? - BellBrook Labs.

- Spotlight: Cell-based kinase assay formats. - Reaction Biology.

- Cell-based Kinase Assays - Profacgen.

- p38α Kinase Assay - Promega Corporation.

- Biochemical assays for kinase activity detection - Celtarys - Drug Discovery.

- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC.

- Buy 4-[(Cyclopropylmethyl)amino]benzonitrile | 1019607-58-9 - Smolecule.

-

4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed. Available from: [Link]

- WO2006125809A1 - Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino benzonitrile - Google Patents. Available from: https://patents.google.

-

The target landscape of clinical kinase drugs - PMC. Available from: [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC. Available from: [Link]

-

3-[(1 S,2 S,3 R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma - PubMed. Available from: [Link]

-

Pipeline | Alivexis, Inc. Available from: [Link]

- EP0369583A1 - Chemical process for the preparation of purine derivatives - Google Patents.

-

Benzonitrile, 4-methyl- - the NIST WebBook. Available from: [Link]

-

Drug Discovery - Inhibitor | chemical-kinomics. Available from: [Link]

-

4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily - PubMed. Available from: [Link]

-

Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed. Available from: [Link]

-

4-[[2-(3-aminopiperidin-1-yl)-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]oxy]benzonitrile | C22H29N3O2 | CID 168315073 - PubChem. Available from: [Link]

- US8618291B2 - Process for preparing 4-[(1,6-dihydro-6-OXO-2-pyrimidinyl)amino]benzonitrile - Google Patents.

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. Available from: [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

Hypoxia-selective Antitumor Agents. 2. Electronic Effects of 4-substituents on the Mechanisms of Cytotoxicity and Metabolic Stability of Nitracrine Derivatives - PubMed. Available from: [Link]

-

A process for producing nitrile compounds - Patent 0080700. Available from: [Link]

- [(4r,6s)-4-[(2-amino-6-chloro-purin-9-yl)methyl] - PubChemLite. Available from: https://pubchemlite.deepomics.com/compound/6482437

-

Global Drug Intelligence Database - Patsnap Synapse. Available from: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. promega.com [promega.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 12. reactionbiology.com [reactionbiology.com]

Application Note: Purine Derivatives in Antiviral Research – Mechanisms, Screening, and Protocol Design

Executive Summary

Purine nucleoside analogs (PNAs) represent a cornerstone in modern antiviral drug development. By structurally mimicking natural purines (adenosine and guanosine), these synthetic derivatives deceive viral replication machinery, leading to the targeted disruption of viral DNA or RNA synthesis[1]. This application note provides an authoritative guide on the mechanistic pathways of purine derivatives, summarizes key pharmacological data, and outlines a self-validating in vitro screening protocol for evaluating novel PNA candidates.

Mechanistic Causality: How Purine Derivatives Disrupt Viral Replication

The clinical efficacy of purine derivatives hinges on their ability to exploit the virus's reliance on host cellular machinery for genome replication. The mechanism of action is a highly coordinated, multi-step bioactivation process:

-

Cellular Uptake: PNAs enter the host cell via specialized transmembrane proteins, such as concentrative and equilibrative nucleoside transporters[2].

-

Intracellular Phosphorylation (Bioactivation): Once inside, the prodrug must be phosphorylated into its active triphosphate form. The initial monophosphorylation is often catalyzed by viral kinases (e.g., HSV thymidine kinase), which possess broader substrate specificity than host kinases. This biological bottleneck ensures that the drug is preferentially activated within infected cells, minimizing off-target host toxicity[3]. Subsequent phosphorylations are carried out by host cellular kinases.

-

Polymerase Inhibition & Chain Termination: The active triphosphate metabolite acts as a competitive inhibitor for the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase. Incorporation of the analog into the nascent nucleic acid strand prevents further elongation (obligate chain termination) or induces lethal mutagenesis, rendering the viral progeny non-viable[3][4].

-